molecular formula C20H20Cl2N2O B2963224 1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one CAS No. 1375154-18-9

1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one

Cat. No. B2963224
CAS RN: 1375154-18-9
M. Wt: 375.29
InChI Key: DERKASQXJSESQJ-UHFFFAOYSA-N
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Description

The compound “1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a dichlorophenyl group, which is a phenyl (benzene) ring with two chlorine atoms attached . The compound also includes an azetidin-2-one group, which is a four-membered ring containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The cyclopropyl group is a three-membered carbon ring, which is known to have angle strain due to its small ring size . The dichlorophenyl group is a phenyl ring with two chlorine atoms, which could potentially have an impact on the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo reactions typical of aromatic halides, while the azetidin-2-one ring might undergo reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the dichlorophenyl group, the cyclopropyl ring, and the azetidin-2-one ring .

properties

IUPAC Name

1-[[cyclopropyl-[(3,4-dichlorophenyl)methyl]amino]methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O/c21-17-9-6-14(10-18(17)22)12-23(16-7-8-16)13-24-19(11-20(24)25)15-4-2-1-3-5-15/h1-6,9-10,16,19H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKASQXJSESQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=C(C=C2)Cl)Cl)CN3C(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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